An In-Depth Technical Guide to 5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-one (Ketorolac Related Compound C)
An In-Depth Technical Guide to 5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-one (Ketorolac Related Compound C)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-one, a prominent pyrrolizine derivative, holds significant importance in the pharmaceutical landscape, primarily as a key impurity and reference standard for the potent nonsteroidal anti-inflammatory drug (NSAID), Ketorolac.[1][2] Officially designated as Ketorolac Related Compound C, this molecule is instrumental in the quality control and impurity profiling of Ketorolac, ensuring its safety and efficacy.[1] Beyond its role as a reference compound, its structural similarity to Ketorolac and other biologically active pyrrolizine alkaloids makes it a subject of interest for researchers exploring novel anti-inflammatory agents and synthetic methodologies.[3][4]
This technical guide provides a comprehensive overview of 5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-one, delving into its chemical properties, synthesis, analytical characterization, mechanism of action, and safety considerations. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the critical knowledge required for its synthesis, analysis, and potential therapeutic exploration.
Chemical Properties and Structure
5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-one is a tricyclic organic compound with the molecular formula C₁₄H₁₁NO₂ and a molecular weight of 225.24 g/mol .[1][5][6][7] Its structure features a pyrrolizine core, which is a bicyclic system composed of a fused pyrrole and pyrrolidine ring, substituted with a benzoyl group at the 5-position and a ketone at the 1-position.
| Property | Value | Source |
| IUPAC Name | 5-benzoyl-2,3-dihydropyrrolizin-1-one | [5] |
| Synonyms | Ketorolac Related Compound C, 1-Keto Ketorolac | [1][7] |
| CAS Number | 113502-52-6 | [5][6] |
| Molecular Formula | C₁₄H₁₁NO₂ | [1][5][6][7] |
| Molecular Weight | 225.24 g/mol | [1][5][6][7] |
| Canonical SMILES | C1CN2C(=CC=C2C(=O)C3=CC=CC=C3)C1=O | [5] |
The presence of the benzoyl and ketone functional groups, along with the pyrrolizine nucleus, dictates its chemical reactivity and potential biological activity. The compound can undergo reactions such as oxidation to form carboxylic acids and reduction of the ketone to a hydroxyl group.[2]
Synthesis of 5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-one
The synthesis of 5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-one is often intrinsically linked to the synthesis of Ketorolac, where it can arise as a byproduct or be specifically synthesized as a reference standard. A common synthetic route involves the use of 2-benzoylpyrrole as a starting material.
Experimental Protocol: Synthesis from 2-Benzoylpyrrole
This protocol is a synthesized representation based on established chemical principles and information gleaned from various sources on the synthesis of Ketorolac and its analogs.
Step 1: Alkylation of 2-Benzoylpyrrole
-
To a solution of 2-benzoylpyrrole in a suitable aprotic solvent (e.g., benzene), add diethyl bromomalonate.
-
Initiate the reaction by adding a radical initiator, such as triethylborane.
-
Stir the reaction mixture at room temperature for several hours until completion, as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting diethyl (5-benzoylpyrrol-2-yl)methanedicarboxylate by column chromatography on silica gel.
Step 2: Hydrolysis and Decarboxylation
-
Reflux the purified diethyl (5-benzoylpyrrol-2-yl)methanedicarboxylate with a strong base, such as 20% aqueous sodium hydroxide, with vigorous stirring for 24 hours.
-
After cooling, wash the aqueous layer with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer with concentrated hydrochloric acid to precipitate the dicarboxylic acid intermediate.
-
Extract the intermediate with ethyl acetate.
-
Heat the combined ethyl acetate extracts to induce decarboxylation, yielding 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid (Ketorolac).
-
The formation of 5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-one can occur as a byproduct during these steps, particularly under certain reaction conditions or during workup. For targeted synthesis, specific oxidative decarboxylation methods can be employed.
Analytical Characterization
Accurate identification and quantification of 5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-one are crucial for its use as a reference standard. A combination of chromatographic and spectroscopic techniques is employed for its comprehensive characterization.
High-Performance Liquid Chromatography (HPLC)
A validated stability-indicating HPLC method is essential for the analysis of Ketorolac and its impurities.
-
Column: A common choice is a C8 or C18 reversed-phase column (e.g., Agilent Zorbax SB C8, 250 × 4.6 mm, 5.0-μm).[8]
-
Mobile Phase: A gradient elution is often used, for example, with mobile phase A consisting of 0.05 M ammonium phosphate buffer at pH 3.0 and mobile phase B as a mixture of methanol and tetrahydrofuran.[8]
-
Detection: UV detection is typically performed at 254 nm or 313 nm.[8][9]
-
Flow Rate: A flow rate of 1.0 mL/min is commonly used.[8]
Spectroscopic Data
| Technique | Key Data and Observations |
| ¹H NMR | Characteristic signals for the benzoyl protons are observed in the aromatic region (δ 7.5–8.0 ppm).[2] The protons of the pyrrolizine ring will show distinct signals in the aliphatic region. |
| ¹³C NMR | The spectrum will show characteristic peaks for the carbonyl carbons of the ketone and benzoyl groups, as well as signals for the aromatic and pyrrolizine ring carbons. |
| FTIR | The spectrum will exhibit strong absorption bands corresponding to the C=O stretching vibrations of the ketone and benzoyl groups. |
| Mass Spectrometry | Electrospray ionization mass spectrometry (ESI-MS) will show a protonated molecular ion [M+H]⁺ at m/z 226.[2] Tandem mass spectrometry (MS/MS) can be used to elucidate the fragmentation pattern for structural confirmation. |
Mechanism of Action: Inhibition of Cyclooxygenase (COX)
The biological activity of 5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-one is presumed to be similar to that of Ketorolac, which functions as a non-selective inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2][10] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol provides a general framework for assessing the COX inhibitory activity of a test compound.[13][14][15][16]
-
Reagent Preparation:
-
Prepare stock solutions of the test compound (5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-one) and a reference NSAID in DMSO.
-
Prepare assay buffer, heme, and purified COX-1 or COX-2 enzyme solutions.
-
Prepare a solution of the substrate, arachidonic acid.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to each well.
-
Add serial dilutions of the test compound, reference inhibitor, or vehicle (DMSO) to the wells and incubate to allow for enzyme-inhibitor binding.
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Incubate the plate at 37°C for a specified time.
-
Terminate the reaction by adding a stop solution (e.g., HCl).
-
-
Detection and Analysis:
-
Quantify the amount of prostaglandin E₂ (PGE₂) produced using an ELISA kit.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Pharmacokinetics and Toxicology
Specific pharmacokinetic and toxicological data for 5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-one are not extensively documented. However, as a known impurity of Ketorolac, its potential biological effects can be inferred from the parent drug.
Ketorolac is rapidly absorbed and extensively metabolized, primarily through glucuronidation and oxidation, with the metabolites excreted in the urine.[17] A major metabolite is p-hydroxyketorolac.[16]
The pyrrolizine scaffold is present in a class of natural products known as pyrrolizidine alkaloids, some of which are known for their hepatotoxicity.[18] While Ketorolac and its derivatives are synthetic and generally considered safe for short-term use, high doses or prolonged administration of Ketorolac have been associated with renal and hepatic toxicity.[19] Therefore, it is crucial to monitor and control the levels of impurities like 5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-one in pharmaceutical formulations.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-one.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, protected from light.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion
5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-one is a molecule of significant interest in pharmaceutical sciences, primarily due to its role as a critical impurity of Ketorolac. A thorough understanding of its chemical properties, synthesis, and analytical characterization is essential for ensuring the quality and safety of Ketorolac-based therapeutics. Furthermore, its structural relationship to a potent NSAID and the broader class of pyrrolizine-containing compounds suggests potential avenues for future research in the development of novel anti-inflammatory agents. This guide serves as a valuable resource for scientists and researchers working with this important compound.
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